

# Application Notes and Protocols: GDC-0339

## Dosing in RPMI8226 Xenograft Mouse Model

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### Compound of Interest

Compound Name: GDC-0339

Cat. No.: B8571123

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## Abstract

This document provides detailed application notes and protocols for the use of **GDC-0339**, a potent pan-Pim kinase inhibitor, in a preclinical RPMI8226 multiple myeloma xenograft mouse model. The provided information includes recommended dosing regimens, administration protocols, and expected outcomes based on available preclinical data. Furthermore, this document outlines the signaling pathways affected by **GDC-0339** and provides a comprehensive guide for establishing and monitoring the RPMI8226 xenograft model.

## Introduction

**GDC-0339** is an orally bioavailable small molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in the regulation of cell survival, proliferation, and apoptosis.[1][2] Overexpression of Pim kinases is a hallmark of several hematological malignancies, including multiple myeloma. The RPMI8226 cell line, derived from a patient with multiple myeloma, serves as a valuable in vivo model to assess the efficacy of novel therapeutic agents.[2] This document details the application of **GDC-0339** in RPMI8226 xenograft models to evaluate its anti-tumor activity.

## Quantitative Data Summary

The following table summarizes the reported efficacy of **GDC-0339** in RPMI8226 xenograft mouse models.

Dose (mg/kg)	Administration Route	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
1 - 300	Oral	Once daily for 21 days	Dose-dependent	<a href="#">[1]</a> <a href="#">[2]</a>
100	Oral	Not Specified	90%	<a href="#">[3]</a>

Note: The available data indicates a strong dose-dependent anti-tumor effect. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental objectives, considering both efficacy and potential toxicity.

## Experimental Protocols

### RPMI8226 Cell Culture

- Cell Line: RPMI8226 (ATCC® CCL-155™)
- Growth Medium: RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Subculturing: Passage cells every 2-3 days to maintain a cell density between 3 x 10<sup>5</sup> and 2 x 10<sup>6</sup> viable cells/mL.

### RPMI8226 Xenograft Mouse Model Establishment

- Animal Model: Female immunodeficient mice (e.g., SCID, NOD/SCID, or NSG), 6-8 weeks old.
- Cell Preparation for Injection:
  - Harvest RPMI8226 cells during the exponential growth phase.

- Wash the cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of serum-free medium/PBS and Matrigel® Basement Membrane Matrix on ice.
- The final cell concentration should be  $5 \times 10^7$  cells/mL.
- Subcutaneous Injection:
  - Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
  - Shave and sterilize the injection site on the right flank of the mouse.
  - Using a 27-gauge needle, subcutaneously inject 100  $\mu$ L of the cell suspension (containing  $5 \times 10^6$  RPMI8226 cells) into the prepared site.
- Tumor Growth Monitoring:
  - Monitor the animals regularly for tumor development.
  - Once tumors are palpable, measure the tumor volume twice weekly using calipers.
  - Tumor volume can be calculated using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
  - Initiate treatment when the average tumor volume reaches approximately 100-150 mm<sup>3</sup>.

## GDC-0339 Administration

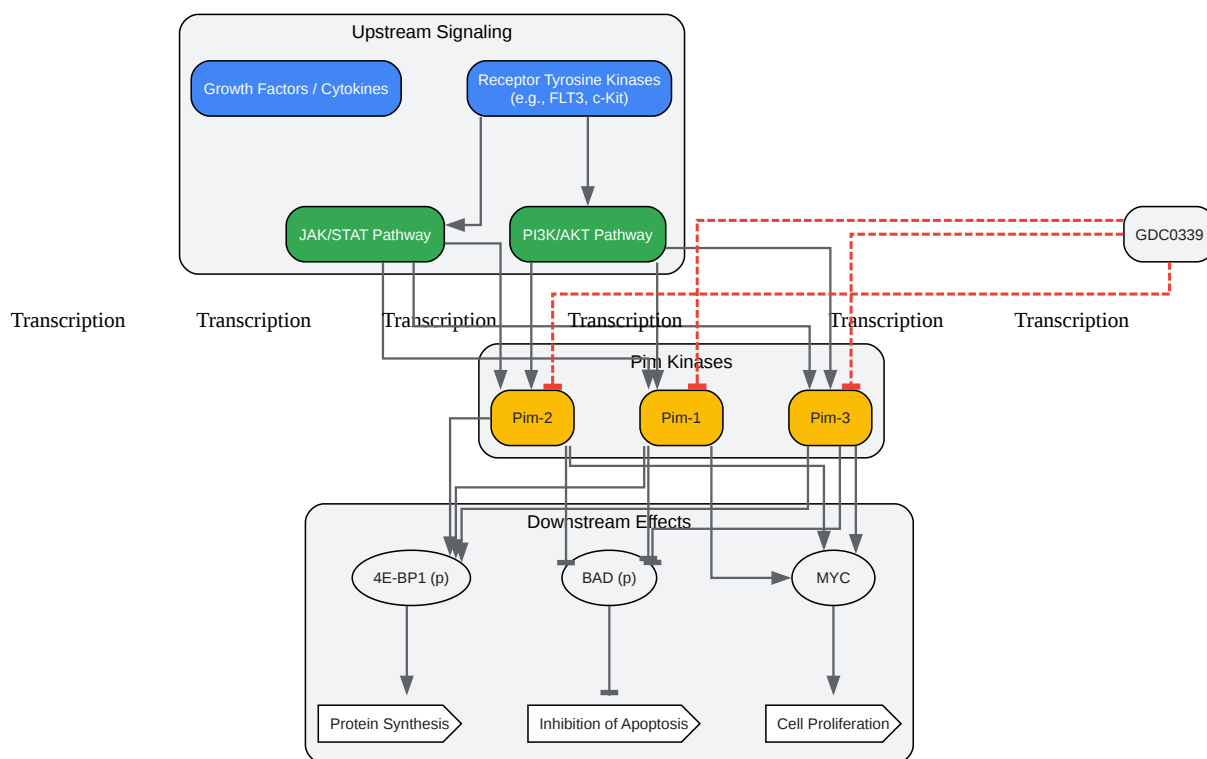
- Formulation (Suggested): While a specific vehicle for **GDC-0339** is not consistently reported in the literature, a common practice for oral gavage of hydrophobic compounds in mice involves the use of vehicles such as:
  - 0.5% (w/v) Methylcellulose in sterile water.
  - A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
  - Note: It is crucial to perform a small pilot study to ensure the tolerability of the chosen vehicle.

- Administration:
  - Prepare fresh formulations of **GDC-0339** daily.
  - Administer the calculated dose orally via gavage once daily.
  - The volume of administration should be adjusted based on the mouse's body weight (typically 5-10 mL/kg).
- Monitoring:
  - Monitor animal body weight and overall health daily.
  - Continue to measure tumor volume twice weekly throughout the treatment period.
  - At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamics).

## Mechanism of Action and Signaling Pathway

**GDC-0339** exerts its anti-tumor effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. These kinases are key downstream effectors of various oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways. By inhibiting Pim kinases, **GDC-0339** prevents the phosphorylation of numerous downstream substrates that are critical for cell cycle progression, protein synthesis, and the inhibition of apoptosis. Key downstream targets include BAD, 4E-BP1, and MYC.

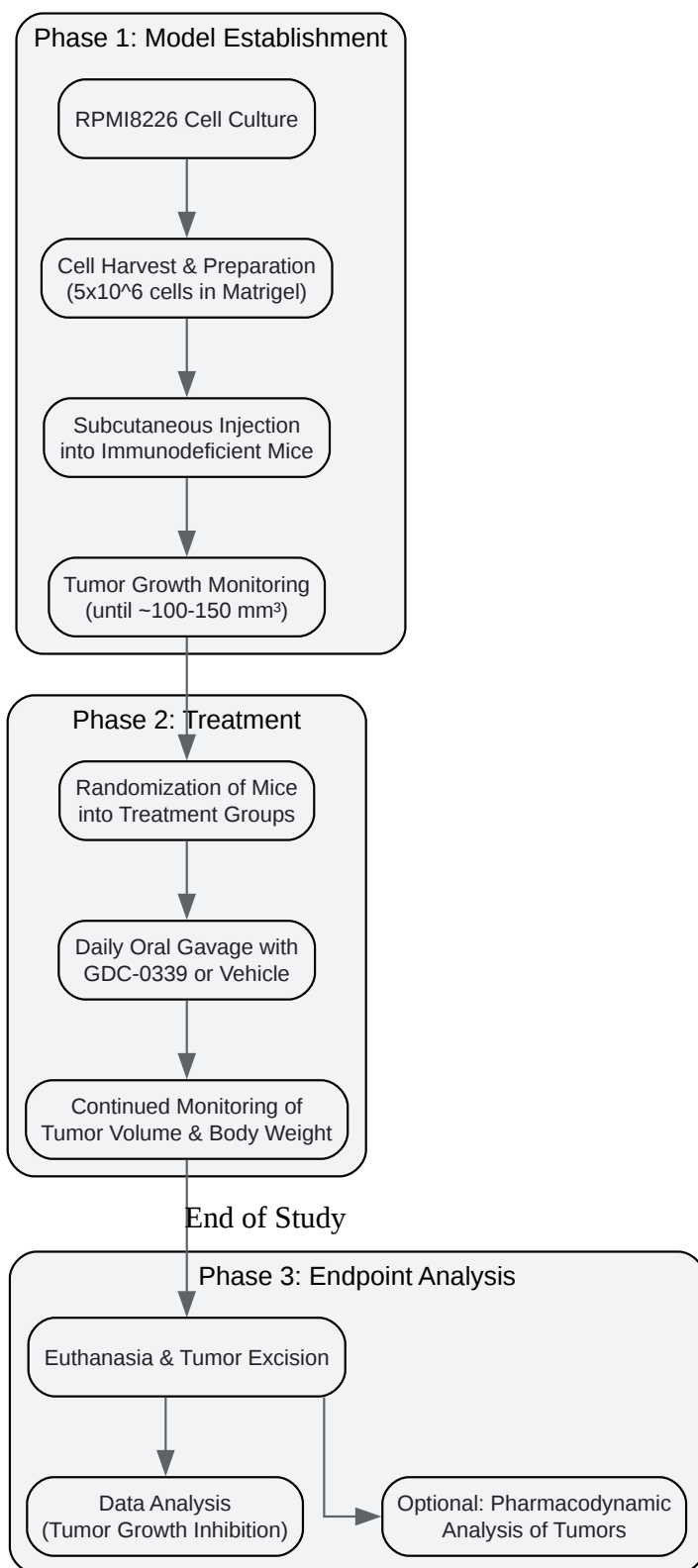
## Pim Kinase Signaling Pathway



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Caption: **GDC-0339** inhibits Pim kinases, blocking downstream pro-survival signaling.

## Experimental Workflow



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Caption: Workflow for **GDC-0339** efficacy testing in an RPMI8226 xenograft model.

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